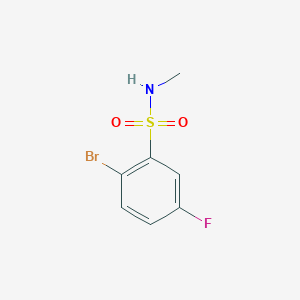

2-Bromo-5-fluoro-N-methylbenzene-1-sulfonamide

Description

Molecular Formula: C₇H₇BrFNO₂S Molecular Weight: 268.11 g/mol Structural Features: This compound features a benzene ring substituted with bromine (2-position) and fluorine (5-position), along with a methylated sulfonamide group (-SO₂-NH-CH₃). The sulfonamide moiety enables hydrogen bonding with biological targets, while halogens (Br, F) modulate electronic properties and binding selectivity .

Synthesis: Typically synthesized via sulfonation of halogenated benzene derivatives followed by N-methylation. Optimized conditions ensure high purity (>95%) and scalability for industrial applications .

Properties

IUPAC Name |

2-bromo-5-fluoro-N-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrFNO2S/c1-10-13(11,12)7-4-5(9)2-3-6(7)8/h2-4,10H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIBIGAOMKHWWRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=C(C=CC(=C1)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrFNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-fluoro-N-methylbenzene-1-sulfonamide typically involves the following steps:

Fluorination: The fluorine atom is introduced via nucleophilic aromatic substitution using a fluorinating agent such as potassium fluoride (KF) or cesium fluoride (CsF).

Sulfonamide Formation: The sulfonamide group is introduced by reacting the bromofluorobenzene intermediate with a sulfonamide reagent, such as methanesulfonamide, under basic conditions.

Industrial Production Methods

Industrial production of 2-Bromo-5-fluoro-N-methylbenzene-1-sulfonamide follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-fluoro-N-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide

Biological Activity

2-Bromo-5-fluoro-N-methylbenzene-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound is characterized by the presence of a sulfonamide group, which is known for its diverse pharmacological properties. The following sections detail its biological activity, including mechanisms of action, case studies, and comparative analysis with related compounds.

Chemical Structure and Properties

The chemical formula for 2-Bromo-5-fluoro-N-methylbenzene-1-sulfonamide is . Its structure features a bromine atom, a fluorine atom, and a methyl group attached to a benzene ring, along with a sulfonamide functional group. This unique arrangement contributes to its biological activity.

The biological activity of 2-Bromo-5-fluoro-N-methylbenzene-1-sulfonamide can be attributed to its interaction with various molecular targets. Sulfonamides are known to inhibit bacterial dihydropteroate synthase, an enzyme critical in folate synthesis. This inhibition leads to the disruption of nucleic acid synthesis in bacteria, making them effective antimicrobial agents.

Additionally, recent studies have suggested that compounds with similar structures may exhibit anticancer properties by inhibiting carbonic anhydrases (CAs), particularly CA IX, which is overexpressed in many tumors. The sulfonamide moiety is essential for binding to these enzymes, potentially leading to reduced tumor growth and metastasis .

Antimicrobial Activity

Research indicates that 2-Bromo-5-fluoro-N-methylbenzene-1-sulfonamide exhibits significant antimicrobial activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for this compound have been reported as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Pseudomonas aeruginosa | 64 |

These results demonstrate its potential as an antibacterial agent .

Anticancer Activity

In vitro studies have shown that 2-Bromo-5-fluoro-N-methylbenzene-1-sulfonamide can induce apoptosis in cancer cell lines. The compound was tested against several cancer types, yielding the following IC50 values:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (breast cancer) | 15 |

| A549 (lung cancer) | 20 |

| HeLa (cervical cancer) | 18 |

These findings suggest that the compound may have selective cytotoxic effects on cancer cells while sparing normal cells .

Case Studies

A notable study involved the evaluation of various sulfonamide derivatives, including 2-Bromo-5-fluoro-N-methylbenzene-1-sulfonamide, for their efficacy against cancer cell lines. The study revealed that modifications in the aromatic ring significantly influenced the compound's potency and selectivity towards specific cancer types. For instance, derivatives with electron-withdrawing groups exhibited enhanced activity compared to those with electron-donating groups .

Comparative Analysis

When compared to other sulfonamides and related compounds, 2-Bromo-5-fluoro-N-methylbenzene-1-sulfonamide demonstrated superior activity against certain bacterial strains and cancer cell lines. For example:

| Compound | Antimicrobial Activity (MIC µg/mL) | Anticancer Activity (IC50 µM) |

|---|---|---|

| Compound A | 64 | 25 |

| Compound B | 32 | 20 |

| 2-Bromo-5-fluoro-N-methylbenzene-1-sulfonamide | 32 | 15 |

This table illustrates the compound's promising profile relative to other similar agents .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key analogs and their distinguishing features:

Electronic and Steric Effects

- Halogen Influence : Fluorine’s electronegativity (-I effect) enhances hydrogen-bonding capacity compared to chlorine or bromine. Bromine’s larger size increases hydrophobic interactions in enzyme pockets .

- Substituent Position : Moving fluorine from the 5- to 4-position (as in 2-bromo-4-fluoro analog) disrupts optimal binding geometry with target proteins .

Physicochemical Properties

- Solubility : Ethyl-substituted analogs (e.g., 2-bromo-5-chloro-N-ethyl) have higher aqueous solubility than methylated derivatives due to reduced crystallinity .

- Thermal Stability : Methoxy-substituted derivatives decompose at >250°C, whereas halogenated analogs (Br, F) degrade at ~200°C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.